molecular formula C18BF15 B072294 Tris(pentafluorophenyl)borane CAS No. 1109-15-5

Tris(pentafluorophenyl)borane

Cat. No. B072294
CAS RN: 1109-15-5
M. Wt: 512 g/mol
InChI Key: OBAJXDYVZBHCGT-UHFFFAOYSA-N
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Description

Tris(pentafluorophenyl)borane, a boron-based Lewis acid, is distinguished by its three pentafluorophenyl groups attached to a central boron atom. This configuration grants it exceptional reactivity and selectivity in catalytic and stoichiometric applications in chemistry.

Synthesis Analysis

This compound is synthesized through specific protocols that ensure the attachment of three pentafluorophenyl groups to boron, producing a compound with high Lewis acidity and unique reactivity profiles. The synthesis involves carefully controlled conditions to achieve the desired product purity and yield.

Molecular Structure Analysis

The molecular structure of Tris(pentafluorophenyl)borane is characterized by its trigonal planar geometry around the boron atom, attributed to the sp^2 hybridization. The electron-withdrawing pentafluorophenyl groups enhance the Lewis acidity of the boron center, making it an excellent catalyst for various chemical transformations.

Chemical Reactions and Properties

This compound is renowned for its role as an activator in Ziegler-Natta polymerization and as a catalyst in a myriad of reactions, including hydrometallation, Friedel–Crafts alkylation, and hydrogenation processes. Its ability to stabilize less favored tautomeric forms and induce unusual reactions underscores its versatility in organic and organometallic chemistry (Erker, 2005).

Scientific Research Applications

  • Catalysis in Polymerization

    It is used as a co-catalyst in metallocene-based industrial processes for the homogeneous polymerization of olefins (Piers & Chivers, 1997).

  • Hydrometallation Reactions and Alkylations

    Tris(pentafluorophenyl)borane has roles in various catalytic reactions, including hydrometallation, alkylations, and catalyzed aldol-type reactions (Erker, 2005).

  • Alkylation of 1,3-Dicarbonyl Compounds

    It's effective in the alkylation of 1,3-dicarbonyl compounds using benzylic alcohols, leading to the synthesis of various oxygenated heterocycles (Reddy, Vijaykumar, & Grée, 2010).

  • Ring-Opening Polymerization of Benzoxazines

    This compound is used to lower the ring-opening polymerization temperature of benzoxazines, influencing thermal properties and char yield of the resulting polymers (Arslan, Kiskan, & Yagcı, 2018).

  • Friedel–Crafts Reactions

    It serves as an efficient catalyst for Friedel–Crafts reactions, particularly in the synthesis of unsymmetrical triarylmethanes (Thirupathi, Neupane, & Lee, 2011).

  • Siloxane Synthesis

    Utilized in the synthesis of unique siloxane products, demonstrating its versatility in chemical synthesis (Gao, Battley, & Leitao, 2022).

  • Improvement in Power Capabilities of Lithium-Ion Batteries

    Investigated as an electrolyte additive to enhance the power capabilities and cycling performance of lithium-ion batteries (Chen & Amine, 2006).

  • Mechanistic Studies in Hydrosilylation

    Pioneering studies in "frustrated Lewis pair" chemistry, particularly in hydrosilylation of carbonyl and imine functions (Piers, Marwitz, & Mercier, 2011).

  • Chiral Phosphoric Acid Catalysts in Diels–Alder Reaction

    Assisting in chiral supramolecular phosphoric acid catalysts for selective reactions (Hatano, Ishihara, Goto, & Ishihara, 2015).

  • Optically Active Polymer Synthesis

    Found to be effective in synthesizing optically pure and diisotactic polymers, impacting the structure and properties of the polymers (Zhou & Kawakami, 2005).

Safety And Hazards

Tris(pentafluorophenyl)borane is considered hazardous. It is toxic if swallowed and causes serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

tris(2,3,4,5,6-pentafluorophenyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18BF15/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAJXDYVZBHCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18BF15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074594
Record name Tris(pentafluorophenyl)borane
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Molecular Weight

512.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(pentafluorophenyl)borane

CAS RN

1109-15-5
Record name Tris(pentafluorophenyl)borane
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Record name Tris(pentafluorophenyl)borane
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Record name Borane, tris(2,3,4,5,6-pentafluorophenyl)-
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Record name Tris(pentafluorophenyl)borane
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Record name tris(pentafluorophenyl)borane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Borane, tris(2,3,4,5,6-pentafluorophenyl)
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Record name TRIS(PENTAFLUOROPHENYL)BORANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,040
Citations
JR Lawson, RL Melen - Inorganic chemistry, 2017 - ACS Publications
As main-group chemistry, in particular boron chemistry, has expanded and developed over the past 20 years, one reagent has risen to prominence as well. Tris(pentafluorophenyl)…
Number of citations: 195 pubs.acs.org
G Erker - Dalton Transactions, 2005 - pubs.rsc.org
Tris(pentafluorophenyl)borane is best known for its role as an excellent activator component in homogeneous Ziegler–Natta chemistry. However, the special properties of B(C6F5)3 …
Number of citations: 148 pubs.rsc.org
G Kumar, S Roy, I Chatterjee - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
A series of boron based Lewis acids have been reported to date, but among them, tris(pentafluorophenyl)borane (BCF) has gained the most significant attention in the synthetic …
Number of citations: 55 pubs.rsc.org
T Hackel, NA McGrath - Molecules, 2019 - mdpi.com
The utility of an electron-deficient, air stable, and commercially available Lewis acid tris(pentafluorophenyl)borane has recently been comprehensively explored. While being as reactive …
Number of citations: 41 www.mdpi.com
RJ Kwaan, CJ Harlan, JR Norton - Organometallics, 2001 - ACS Publications
The anion derived from B(C 6 F 5 ) 3 has been detected by EPR, and the boron and fluorine hyperfine splitting constants have been determined. Treatment of B(C 6 F 5 ) 3 with the …
Number of citations: 87 pubs.acs.org
M Kojima, M Kanai - Angewandte Chemie, 2016 - Wiley Online Library
Catalytic acceptorless dehydrogenation is an environmentally benign way to desaturate organic compounds. This process is traditionally accomplished with transition‐metal‐based …
Number of citations: 144 onlinelibrary.wiley.com
MA Beckett, DS Brassington, SJ Coles… - Inorganic Chemistry …, 2000 - Elsevier
The synthesis and characterisation (IR, multielement NMR spectroscopy) of B(C 6 F 5 ) 3 ·L {L=CH 3 CO·OEt (1), Et 3 PO (2)} are described together with a single-crystal X-ray diffraction …
Number of citations: 238 www.sciencedirect.com
X Yang, CL Stern, TJ Marks - Journal of the American Chemical …, 1991 - ACS Publications
to a CH3BR3" group14 and low-field Zr13** CH3 signals previously associated with “cation-like” species. 5, 9 The diastereotopic ring CH and CH3 signals in 213 indicate loss of the time…
Number of citations: 834 pubs.acs.org
Z Chen, K Amine - Journal of the Electrochemical Society, 2006 - iopscience.iop.org
Tris (pentafluorophenyl) borane (TPFPB) was investigated as an electrolyte additive to improve the power capabilities of lithium-ion batteries. As discussed here, TPFPB is adopted as …
Number of citations: 101 iopscience.iop.org
A Berkefeld, WE Piers, M Parvez - Journal of the American …, 2010 - ACS Publications
The frustrated Lewis pair system consisting of 2 equiv of 2,2,6,6-tetramethylpiperidine (TMP) and tris(pentafluorophenyl)borane [B(C 6 F 5 ) 3 ] activates carbon dioxide to form a …
Number of citations: 529 pubs.acs.org

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